![molecular formula C21H20O B14191142 1-Benzyl-2-[(benzyloxy)methyl]benzene CAS No. 859313-27-2](/img/structure/B14191142.png)
1-Benzyl-2-[(benzyloxy)methyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyl-2-[(benzyloxy)methyl]benzene is an organic compound characterized by a benzene ring substituted with a benzyl group and a benzyloxy methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Benzyl-2-[(benzyloxy)methyl]benzene can be synthesized through several methods. One common approach involves the alkylation of benzyl alcohol with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction environments can further enhance the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Benzyl-2-[(benzyloxy)methyl]benzene undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can introduce functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nitric acid for nitration, halogens (e.g., chlorine, bromine) for halogenation.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Nitrobenzene, halobenzene derivatives.
Wissenschaftliche Forschungsanwendungen
1-Benzyl-2-[(benzyloxy)methyl]benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Benzyl-2-[(benzyloxy)methyl]benzene involves its interaction with specific molecular targets. The compound can undergo electrophilic substitution reactions, where the benzyl and benzyloxy methyl groups influence the reactivity of the benzene ring. These interactions can affect various biochemical pathways and processes .
Vergleich Mit ähnlichen Verbindungen
Benzyl Alcohol: Similar in structure but lacks the benzyloxy methyl group.
Benzyl Chloride: Contains a chlorine atom instead of the benzyloxy methyl group.
Benzyl Ether: Similar ether linkage but different substituents on the benzene ring
Uniqueness: 1-Benzyl-2-[(benzyloxy)methyl]benzene is unique due to the presence of both benzyl and benzyloxy methyl groups, which confer distinct chemical properties and reactivity compared to its analogs .
Eigenschaften
CAS-Nummer |
859313-27-2 |
---|---|
Molekularformel |
C21H20O |
Molekulargewicht |
288.4 g/mol |
IUPAC-Name |
1-benzyl-2-(phenylmethoxymethyl)benzene |
InChI |
InChI=1S/C21H20O/c1-3-9-18(10-4-1)15-20-13-7-8-14-21(20)17-22-16-19-11-5-2-6-12-19/h1-14H,15-17H2 |
InChI-Schlüssel |
XAZMJTSVQDIMBJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CC2=CC=CC=C2COCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.